molecular formula C13H13NO3S B585233 Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 209538-87-4

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No. B585233
CAS RN: 209538-87-4
M. Wt: 263.311
InChI Key: RBLKTMVSJHHLGF-UHFFFAOYSA-N
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Description

This compound is likely a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “2-(3-hydroxyphenyl)” part suggests the presence of a phenol group at the 2-position of the thiazole ring, and the “4-methyl” part indicates a methyl group at the 4-position . The “ethyl carboxylate” group is likely attached to the 5-position of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the various substituents attached at the indicated positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and phenol groups could impact its solubility .

Scientific Research Applications

Pharmacology

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate: has potential applications in pharmacology, particularly in the synthesis of compounds with therapeutic potential. For instance, derivatives of pyridopyrimidine, which share a similar structural motif, have been studied for their therapeutic interest and are used in drugs like palbociclib for breast cancer and dilmapimod for rheumatoid arthritis .

Organic Chemistry

In organic chemistry, this compound could be involved in multi-component synthesis reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles, which are known for their wide applications in medicinal and pharmaceutical chemistry due to their antimicrobial, anti-inflammatory, and anti-cancer properties .

Medicinal Chemistry

The compound’s derivatives could be explored for their antimicrobial and antioxidant activities. For example, thiazole derivatives containing triazole and pyrazole have shown significant growth inhibitory activity and remarkable antioxidant properties, which could be beneficial in developing new antimicrobial agents .

Biochemistry

In biochemistry, the compound could be used to study the metabolism of dietary polyphenols by gut microbes, leading to the formation of phenolic acid derivatives. These metabolites play a crucial role in various biological processes and could be essential in understanding the gut microbiome’s impact on human health .

Chemical Engineering

Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate: might find applications in chemical engineering, particularly in biocatalysis. Alcohol dehydrogenases (ADHs), which catalyze the interconversion between alcohols and aldehydes or ketones, could potentially use this compound as a substrate for producing chiral pharmaceuticals and fine chemicals .

Environmental Science

In environmental science, the compound could be investigated for its role as a phenolic antioxidant in edible oils. Phenolic antioxidants are crucial for preserving the quality and nutritional value of food products and could be significant in studying the environmental impact of food processing and storage .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKTMVSJHHLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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